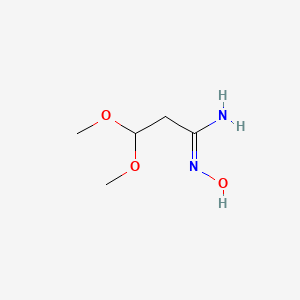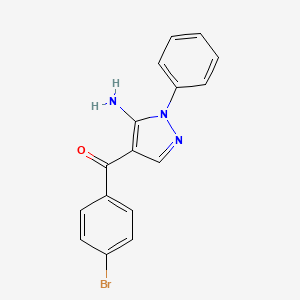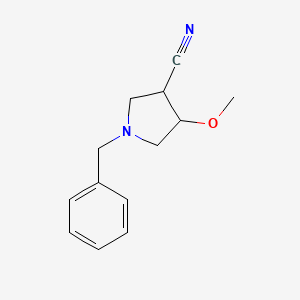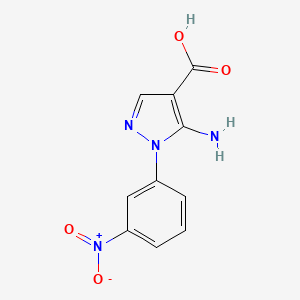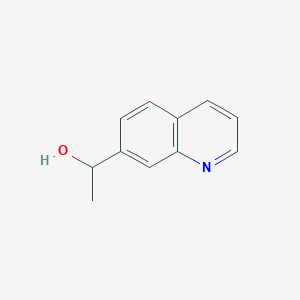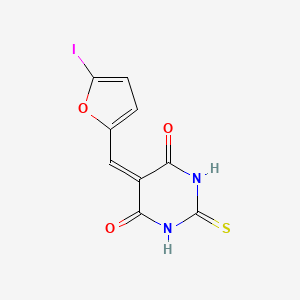
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, commonly known as 5-bromomethyl-2-thioxo-4,6-pyrimidinedione, is a heterocyclic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrimidine and is used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to react with other molecules and form covalent bonds. Additionally, it is believed that the bromine atom of the compound can act as a nucleophile and react with other molecules, forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione are not fully understood. However, it is believed that the compound may be able to interact with certain enzymes and proteins in the body, leading to changes in their activity. Additionally, the compound may be able to interact with certain hormones and neurotransmitters, leading to changes in their levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its ability to react with other molecules and form covalent bonds, its ability to act as a nucleophile, and its ability to interact with certain enzymes and proteins. Additionally, the compound is relatively stable and has a low toxicity.
The limitations of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its instability in the presence of light and air, its limited solubility in water, and its potential to cause irritation to the skin and eyes. Additionally, the compound may be toxic if ingested or inhaled.
Direcciones Futuras
The future directions for 5-bromomethyl-2-thioxo-4,6-pyrimidinedione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active molecules and pharmaceuticals. Additionally, further research into its stability, solubility, and toxicity is needed. Finally, further research into its potential use in biotechnology, such as gene editing, is also needed.
Métodos De Síntesis
The synthesis of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is based on a two-step reaction. The first step involves the reaction of 5-bromo-2-thioxo-4,6-pyrimidinedione with a primary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione. The second step involves the reaction of the 5-bromomethyl-2-thioxo-4,6-pyrimidinedione with a secondary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione.
Aplicaciones Científicas De Investigación
5-bromomethyl-2-thioxo-4,6-pyrimidinedione is used in many scientific research applications. It has been used in the synthesis of biologically active molecules, such as 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione and 5-bromo-3,4-dimethyl-2-thioxo-4,6-pyrimidinedione. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 5-bromo-1,3-dioxane and 5-bromo-1,4-dioxane. Additionally, it has been used in the synthesis of various pharmaceuticals, such as 5-bromo-2-thioxo-4,6-pyrimidinedione and 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione.
Propiedades
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXZKTMFUIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

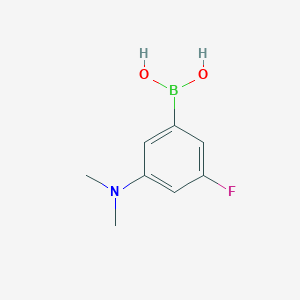
![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)


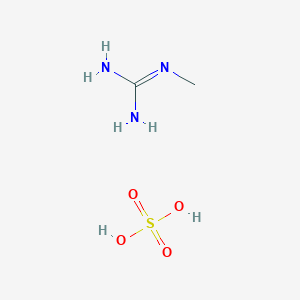
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)

